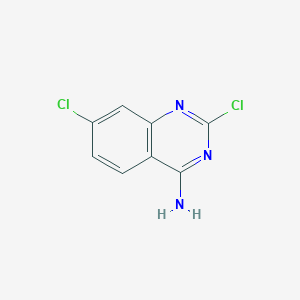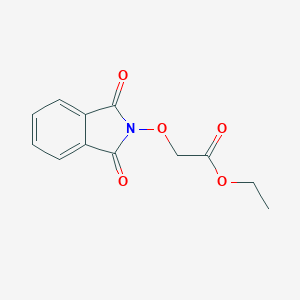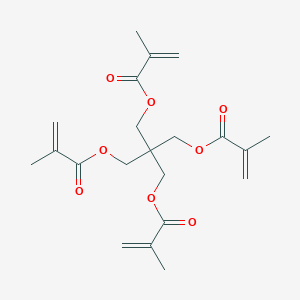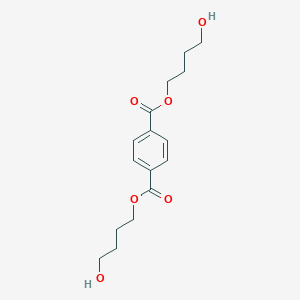
Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium, also known as CNOQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium varies depending on its application. In cancer cells, this compound induces apoptosis by activating the caspase pathway. This compound binds to the active site of caspases, resulting in their activation and subsequent cleavage of cellular proteins, leading to cell death.
In biochemistry, this compound binds to metal ions such as copper and zinc, resulting in a change in fluorescence intensity. This property allows this compound to act as a fluorescent probe for detecting metal ions in biological samples.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its concentration and the system in which it is used. In cancer cells, this compound induces apoptosis, resulting in cell death. Inflammatory cytokine production is inhibited by this compound, leading to reduced inflammation. In biochemistry, this compound can bind to metal ions, resulting in a change in fluorescence intensity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium is its versatility in various scientific fields. This compound has shown potential applications in medicinal chemistry, biochemistry, and materials science. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
One limitation of this compound is its toxicity at high concentrations. Studies have shown that this compound can be toxic to normal cells at high concentrations, limiting its potential as a therapeutic agent. Another limitation is its limited solubility in aqueous solutions, making it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium in scientific research. One direction is the development of this compound-based sensors for detecting metal ions in biological samples. Another direction is the synthesis of novel materials using this compound as a building block. Additionally, further investigation into the anti-cancer properties of this compound and its potential as an anti-inflammatory agent is warranted.
Méthodes De Synthèse
The synthesis of Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium involves the reaction of 2-cyanoguanidine with 1-hydroxy-2,3-dichloroquinoline in the presence of a base. The resulting product is then oxidized with m-chloroperbenzoic acid to yield this compound. This method has been optimized to produce high yields of this compound with minimal impurities.
Applications De Recherche Scientifique
Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
In biochemistry, this compound has been used as a fluorescent probe for detecting metal ions. This compound can bind to metal ions such as copper and zinc, resulting in a change in fluorescence intensity. This property has been utilized in the development of sensors for detecting metal ions in biological samples.
In materials science, this compound has been investigated for its potential as a building block for the synthesis of novel materials. This compound can be functionalized with various groups, allowing for the synthesis of complex structures with unique properties.
Propriétés
Numéro CAS |
117505-23-4 |
|---|---|
Formule moléculaire |
C10H6N4O2 |
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium |
InChI |
InChI=1S/C10H6N4O2/c11-7-12-14(16)10-5-6-13(15)9-4-2-1-3-8(9)10/h1-6H |
Clé InChI |
CMBNBUZUDFHMMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])[N+](=NC#N)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])[N+](=NC#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)


![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)

![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)





![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)